Emicoron
Overview
Description
Emicoron is a polyaromatic compound known for its significant antitumor properties. It is a benzo[ghi]perylen-diimide derivative, first synthesized in 2012. This compound has shown high selectivity for G-quadruplex structures over duplex DNA, causing telomere damage and inhibiting cell proliferation in transformed and tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Emicoron involves a linear process comprising five steps. The initial step is the bromination of perylene-3,4:9,10-tetracarboxylic dianhydride, producing two regioisomers that are dibromoderivatives of the initial anhydride.
Industrial Production Methods: Recent modifications in the synthetic protocol have improved the overall yield from 28% to about 40%. These modifications include changes in reaction times, conditions, and work-up procedures, making the process more suitable for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions: Emicoron undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones .
Scientific Research Applications
Emicoron has a wide range of scientific research applications:
Mechanism of Action
Emicoron acts as a telomerase inhibitor at high doses, inducing apoptosis in tumor cells by causing extensive damage to telomeric DNA. This damage is due to the displacement of the telomeric protein protection of telomeres 1 (POT1). At lower concentrations, this compound triggers DNA damage and impairs cell proliferation and angiogenesis .
Comparison with Similar Compounds
Perylene derivatives: Known for their anticancer properties and high selectivity for G-quadruplex structures.
Coronene derivatives: Also exhibit significant anticancer activities.
Uniqueness of Emicoron: this compound stands out due to its multi-target mechanism of action, high selectivity for G-quadruplex structures, and significant antitumor efficacy. Unlike other similar compounds, this compound has shown unprecedented antitumor activity in advanced experimental models of human colon cancer .
Properties
IUPAC Name |
6-piperidin-1-yl-10,15,21-tris(2-piperidin-1-ylethyl)-10,21-diazaoctacyclo[17.7.1.14,8.02,17.03,14.05,26.023,27.012,28]octacosa-1(26),2,4(28),5,7,12,14,16,18,23(27),24-undecaene-9,11,20,22-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H58N6O4/c59-49-36-14-13-35-45-41(56-22-11-4-12-23-56)32-40-44-39(51(61)58(52(40)62)28-26-55-20-9-3-10-21-55)31-37-33(15-24-53-16-5-1-6-17-53)29-34-30-38(43(36)46(35)42(34)47(37)48(44)45)50(60)57(49)27-25-54-18-7-2-8-19-54/h13-14,29-32H,1-12,15-28H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQVIIJBMWLLKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC2=C3C=C4C5=C6C3=C7C(=C2)C=C8C9=C(C=CC(=C97)C6=C(C=C5C(=O)N(C4=O)CCN1CCCCC1)N1CCCCC1)C(=O)N(C8=O)CCN1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H58N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
831.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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